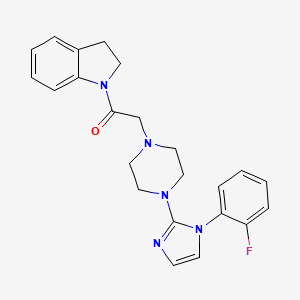![molecular formula C11H17N3O4S B2456059 N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428366-89-5](/img/structure/B2456059.png)
N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide” is a complex organic molecule. It contains several functional groups including an ethylsulfonyl group, a pyrazolo group, an oxazine ring, and a carboxamide group. These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would include an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom . The pyrazolo group is a fused ring system containing two nitrogen atoms. The ethylsulfonyl group contains a sulfur atom bonded to an ethyl group and two oxygen atoms. The carboxamide group consists of a carbonyl (C=O) group attached to an amine (NH2) group .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis and study of heterocyclic compounds like pyrazolopyrimidines, pyrazolines, and others represent a significant area of research, aiming at understanding their chemical behavior, mechanisms, and potential applications. For instance, the unexpected reaction of certain pyrazolo derivatives with thiourea showcases the complexity of synthetic chemistry and the potential for discovering new reactions and compounds (I. V. Ledenyova et al., 2018). Similarly, the development of novel synthesis methods under solvent-free conditions for pyrazolophthalazine derivatives emphasizes the push towards more environmentally friendly and efficient chemical processes (Behjat Pouramiri et al., 2018).
Antimicrobial and Anticancer Agents
Research into the antimicrobial and anticancer properties of pyrazole derivatives highlights the pharmaceutical applications of these compounds. The preparation and reaction of certain thiazolo and pyrazoline derivatives, for example, have shown significant biocidal properties against various microorganisms, hinting at their potential as novel antimicrobial agents (M. Youssef et al., 2011). Additionally, the synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and related derivatives as anti-tumor agents underline the role of such compounds in developing new cancer treatments (I. Nassar et al., 2015).
Chemical Reaction Studies
The study of chemical reactions involving pyrazolo and pyrimidine derivatives also contributes to a deeper understanding of synthetic pathways and reaction mechanisms. For instance, exploring the reactivity and synthesis of halo-substituted pyrazolo derivatives provides valuable insights into the creation of new compounds with potential applications in various fields (S. M. Ivanov et al., 2017).
作用機序
The mechanism of action of this compound would depend on its intended use. For instance, if it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body . Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
特性
IUPAC Name |
N-(2-ethylsulfonylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-2-19(16,17)7-4-12-10(15)9-8-13-14-5-3-6-18-11(9)14/h8H,2-7H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUNSWFEEFUKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCNC(=O)C1=C2N(CCCO2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-allyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2455977.png)
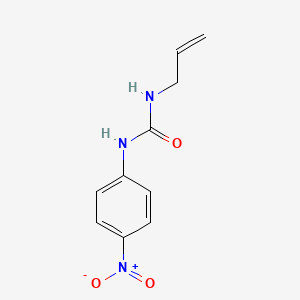

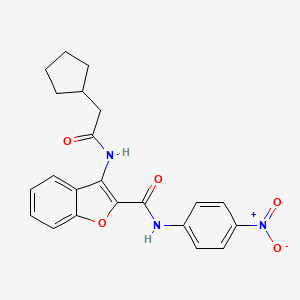
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2455983.png)
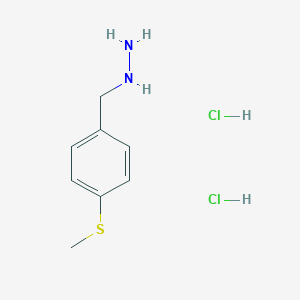


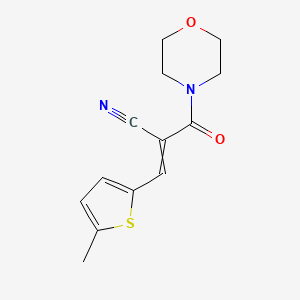
![(E)-N-[2-(4-Tert-butyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2455989.png)
![3-Methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B2455990.png)
![2-Methyl-6-{[1-(thiophene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B2455994.png)
